molecular formula C23H18F2N4OS B4336247 5-cyclopropyl-7-(difluoromethyl)-N-[2-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

5-cyclopropyl-7-(difluoromethyl)-N-[2-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B4336247
M. Wt: 436.5 g/mol
InChI Key: CMJJYBZYALRDPK-UHFFFAOYSA-N
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Description

5-cyclopropyl-7-(difluoromethyl)-N-[2-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine class. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The compound’s unique structure, which includes a cyclopropyl group, a difluoromethyl group, and a phenylthio group, contributes to its distinct chemical properties and biological activities.

Preparation Methods

The synthesis of 5-cyclopropyl-7-(difluoromethyl)-N-[2-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide involves several steps. The general synthetic route includes the condensation of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are typically carried out under controlled conditions to ensure high yields and purity of the final product. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

5-cyclopropyl-7-(difluoromethyl)-N-[2-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant agent . It also acts as an inhibitor of various enzymes and proteins, making it a valuable tool in drug discovery and development. In the industry, it can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-7-(difluoromethyl)-N-[2-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, such as cycline dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these targets, the compound can modulate various cellular processes, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar compounds in the pyrazolo[1,5-a]pyrimidine class include zaleplon, indiplon, and ocinaplon, which are known for their sedative and anxiolytic properties . Compared to these compounds, 5-cyclopropyl-7-(difluoromethyl)-N-[2-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide exhibits a broader range of biological activities and potential therapeutic applications. Its unique structural features, such as the cyclopropyl and difluoromethyl groups, contribute to its distinct chemical properties and biological activities, setting it apart from other compounds in the same class.

Properties

IUPAC Name

5-cyclopropyl-7-(difluoromethyl)-N-(2-phenylsulfanylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F2N4OS/c24-21(25)19-12-18(14-10-11-14)27-22-16(13-26-29(19)22)23(30)28-17-8-4-5-9-20(17)31-15-6-2-1-3-7-15/h1-9,12-14,21H,10-11H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJJYBZYALRDPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC4=CC=CC=C4SC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-cyclopropyl-7-(difluoromethyl)-N-[2-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
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5-cyclopropyl-7-(difluoromethyl)-N-[2-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

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